molecular formula C15H19FN2O B4432323 1-(cyclopropylcarbonyl)-4-(4-fluorobenzyl)piperazine

1-(cyclopropylcarbonyl)-4-(4-fluorobenzyl)piperazine

Cat. No. B4432323
M. Wt: 262.32 g/mol
InChI Key: QPIHSKMSSHQSQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(cyclopropylcarbonyl)-4-(4-fluorobenzyl)piperazine, also known as CPP-115, is a compound that has gained significant attention in the scientific research community due to its potential therapeutic applications.

Scientific Research Applications

1-(cyclopropylcarbonyl)-4-(4-fluorobenzyl)piperazine has been studied extensively for its potential therapeutic applications, particularly in the treatment of addiction and neurological disorders such as epilepsy and Angelman syndrome. In preclinical studies, this compound has been shown to increase levels of the neurotransmitter GABA, which can help reduce seizures and cravings for addictive substances.

Mechanism of Action

1-(cyclopropylcarbonyl)-4-(4-fluorobenzyl)piperazine works by inhibiting the enzyme GABA aminotransferase (GABA-AT), which is responsible for breaking down GABA in the brain. By inhibiting GABA-AT, this compound increases the levels of GABA in the brain, leading to a calming effect and a reduction in seizures and cravings.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including an increase in GABA levels, a reduction in glutamate levels, and an increase in synaptic plasticity. These effects can help reduce seizures and cravings for addictive substances, as well as improve cognitive function and memory.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(cyclopropylcarbonyl)-4-(4-fluorobenzyl)piperazine for lab experiments is its high selectivity for GABA-AT, which can help reduce off-target effects and improve the accuracy of results. However, this compound can also be difficult to work with due to its low solubility in water and other solvents, which can make it challenging to administer in experiments.

Future Directions

There are many potential future directions for research on 1-(cyclopropylcarbonyl)-4-(4-fluorobenzyl)piperazine, including further studies on its therapeutic applications in addiction and neurological disorders, as well as investigations into its potential use as a cognitive enhancer and anti-anxiety agent. Additionally, researchers may explore ways to improve the solubility and bioavailability of this compound to make it more practical for clinical use.
Conclusion
Overall, this compound is a promising compound with a wide range of potential therapeutic applications and significant implications for the field of neuroscience. Further research is needed to fully understand its mechanisms of action and potential benefits, but the current evidence suggests that this compound may be a valuable tool for treating a variety of neurological and psychiatric disorders.

properties

IUPAC Name

cyclopropyl-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O/c16-14-5-1-12(2-6-14)11-17-7-9-18(10-8-17)15(19)13-3-4-13/h1-2,5-6,13H,3-4,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPIHSKMSSHQSQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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